molecular formula C29H30O9 B12516985 (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate

(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate

Cat. No.: B12516985
M. Wt: 522.5 g/mol
InChI Key: KGTSZMZIXWBXKC-UHFFFAOYSA-N
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Description

The compound “(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate” is a complex organic molecule with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the tetrahydro-2H-pyran ring, the introduction of the methoxyphenoxy group, and the esterification with 4-methylbenzoic acid. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the ester groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic properties that can be explored for drug development.

    Industry: It can be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, it may bind to specific enzymes or receptors, altering their activity and leading to a biological response. The pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-hydroxyphenoxy)-6-(((4-methylbenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate
  • (2S,3R,4S,5R,6R)-4,5-dihydroxy-2-(4-methoxyphenoxy)-6-(((4-chlorobenzoyl)oxy)methyl)tetrahydro-2H-pyran-3-yl 4-methylbenzoate

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3,4-dihydroxy-6-(4-methoxyphenoxy)-5-(4-methylbenzoyl)oxyoxan-2-yl]methyl 4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O9/c1-17-4-8-19(9-5-17)27(32)35-16-23-24(30)25(31)26(38-28(33)20-10-6-18(2)7-11-20)29(37-23)36-22-14-12-21(34-3)13-15-22/h4-15,23-26,29-31H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTSZMZIXWBXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=C(C=C4)C)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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